molecular formula C7H14O2 B14883967 3,4,4-Trimethyltetrahydrofuran-3-ol CAS No. 387357-60-0

3,4,4-Trimethyltetrahydrofuran-3-ol

Cat. No.: B14883967
CAS No.: 387357-60-0
M. Wt: 130.18 g/mol
InChI Key: IELABRGJVOAXMF-UHFFFAOYSA-N
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Description

3,4,4-Trimethyltetrahydrofuran-3-ol is a heterocyclic organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydrofuran, where the ring structure is substituted with three methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with an acid catalyst to induce cyclization and form the tetrahydrofuran ring . The reaction is usually carried out in an inert solvent such as dimethyl sulfoxide at elevated temperatures around 160°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of 3,4,4-trimethyltetrahydrofuran-3-one.

    Reduction: Formation of 3,4,4-trimethyltetrahydrofuran.

    Substitution: Formation of halogenated derivatives such as 3,4,4-trimethyltetrahydrofuran-3-bromide.

Scientific Research Applications

3,4,4-Trimethyltetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its unique structural properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyltetrahydrofuran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules. The compound’s unique ring structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4-Trimethyltetrahydrofuran-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups provides a balance of steric hindrance and reactivity, making it a valuable compound in various chemical applications.

Properties

CAS No.

387357-60-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3,4,4-trimethyloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-6(2)4-9-5-7(6,3)8/h8H,4-5H2,1-3H3

InChI Key

IELABRGJVOAXMF-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(C)O)C

Origin of Product

United States

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